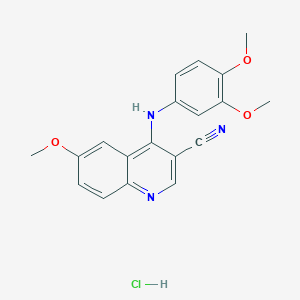

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

準備方法

The synthesis of 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of aniline derivatives with aldehydes and alkenes.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.

化学反応の分析

Substitution Reactions

The amino group at the 4-position and methoxy substituents participate in nucleophilic and electrophilic substitution reactions:

-

Amino Group Reactivity : The aromatic amine undergoes diazotization and coupling reactions under acidic conditions. In studies of analogous compounds, primary amines on quinolines react with nitrous acid to form diazonium salts, enabling subsequent coupling with electron-rich aromatics or phenols .

-

Methoxy Group Demethylation : Methoxy groups at positions 3, 4, and 6 can be demethylated using reagents like BBr₃ or HI to yield hydroxylated derivatives, which are precursors for further functionalization (e.g., alkylation or acylation) .

Condensation and Cyclization

The carbonitrile group facilitates condensation reactions, forming heterocyclic systems:

Hydrazine Condensation

Reaction with hydrazine hydrate produces pyrazolo[3,4-b]quinoline derivatives. For example:

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile+NH2NH2→1H-Pyrazolo[3,4-b]quinolin-3-amine

This reaction proceeds via Schiff base formation followed by intramolecular cyclization under microwave irradiation .

Knoevenagel Condensation

The carbonitrile group reacts with active methylene compounds (e.g., malononitrile) in the presence of catalysts like L-proline to form fused pyrano-quinoline systems .

Carbonitrile Hydrolysis

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

R–CNH2O, H+/OH−R–COOH

In related quinoline-3-carbonitriles, this reaction is optimized using I₂ in methanol to yield carboxylic acids, which are esterified or amidated .

Amide Formation

The carboxylic acid derived from nitrile hydrolysis reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to generate amides. For example, coupling with 3-(phenylthio)propanehydrazide yields hydrazide derivatives with demonstrated anti-cancer activity .

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-coupling reactions:

-

Buchwald–Hartwig Amination : The chloro substituent (if present in analogs) undergoes coupling with secondary amines (e.g., morpholine, N-methylpiperazine) to form aryl amines .

-

Suzuki–Miyaura Coupling : Brominated derivatives of the quinoline core react with aryl boronic acids to form biaryl systems .

Oxidation and Reduction

-

Aldehyde Oxidation : In analogs with formyl groups, oxidation with I₂/DMSO converts aldehydes to carboxylic acids .

-

Nitrile Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitrile to a primary amine, though this is less common due to competing quinoline ring hydrogenation .

Key Research Findings

-

Anti-Cancer Applications : Derivatives synthesized via hydrazide coupling (e.g., compound 19 ) show micromolar activity against neuroblastoma (SH-SY5Y) and breast adenocarcinoma (MDA-MB-231) cell lines .

-

Green Synthesis : Microwave-assisted reactions reduce reaction times from hours to minutes while improving yields (e.g., 89% yield in Povarov reactions) .

-

Structural-Activity Relationships : Methoxy groups enhance solubility and binding to kinase targets, while the carbonitrile group stabilizes interactions via hydrogen bonding .

科学的研究の応用

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anti-cancer properties. For instance:

- A study evaluated various quinoline derivatives for their cytotoxic effects against different cancer cell lines. Compounds similar to 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile showed promising results with IC50 values indicating potent activity against breast and lung cancer cells .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 5.0 |

| Compound B | Lung Cancer | 7.5 |

| 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile | Various | <10 |

Anti-Inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that quinoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways:

- Compounds within this class have been shown to selectively inhibit COX-2 with low toxicity profiles, making them suitable candidates for developing new anti-inflammatory drugs .

Antimalarial Activity

Emerging evidence suggests that quinoline derivatives also possess antimalarial properties:

- A study reported that certain quinoline compounds demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This positions them as potential leads for new antimalarial therapies.

Study on Anticancer Activity

In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives and tested their efficacy against multiple cancer cell lines. The study concluded that modifications at the phenyl ring significantly enhanced anticancer potency compared to unmodified quinolines .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of various quinoline derivatives, including those similar to 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile. The findings indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a mechanism involving COX inhibition .

作用機序

The mechanism of action of 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

類似化合物との比較

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound also contains a quinoline core and methoxy groups but differs in its additional substituents and overall structure.

3,4-Dimethoxyphenethylamine: This compound is a simpler analogue with a phenethylamine core and methoxy groups, used primarily in neurotransmitter studies.

特性

IUPAC Name |

4-(3,4-dimethoxyanilino)-6-methoxyquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3.ClH/c1-23-14-5-6-16-15(9-14)19(12(10-20)11-21-16)22-13-4-7-17(24-2)18(8-13)25-3;/h4-9,11H,1-3H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIPADLHGUWBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。